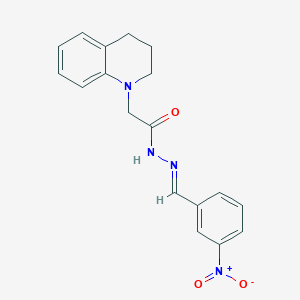

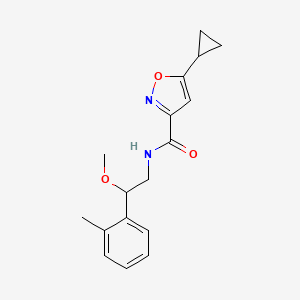

![molecular formula C19H16N2O5S B2480402 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034396-75-1](/img/structure/B2480402.png)

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves one-pot, multi-component reactions that are efficient, environmentally friendly, and conducted under mild conditions. For instance, a series of related acetamide derivatives has been synthesized using DBU as a catalyst in ethanol, highlighting a straightforward protocol with good yields (Raju, Maram, Anitha, & Sreenivasulu, 2022). This method may be adaptable for the synthesis of the compound , suggesting an efficient approach to its production.

Molecular Structure Analysis

The crystal structure of similar compounds reveals intricate details about molecular interactions and conformations. For example, a related compound was found to crystallize in the triclinic P−1 space group, featuring intermolecular hydrogen bonding and π-π stacking, which are critical for understanding the molecular structure (Lee et al., 2009). These insights can provide a basis for predicting the molecular structure and interactions within N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide.

Chemical Reactions and Properties

The chemical behavior of furan and thiophene moieties within complex molecules has been explored through reactions such as the photoinduced direct oxidative annulation. This reaction facilitates the synthesis of highly functionalized polyheterocyclic compounds, indicating the potential reactivity of the furan and thiophene rings in the target compound (Zhang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has been explored in various synthetic pathways and chemical reactions. A method for synthesizing similar compounds involves a one-pot, three-component synthesis using 2-naphthol, aldehydes, and amides in the presence of a catalyst, offering advantages such as good yields, environmental friendliness, straightforward protocols, short reaction times, and mild conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022). Additionally, the decarboxylative Claisen rearrangement reactions of related heteroaromatic compounds have been studied, highlighting their potential in yielding diverse heteroaromatic products (Craig, King, Kley, & Mountford, 2005).

Mechanistic Insights and Methodological Developments

The compound and its derivatives have been part of studies focusing on understanding and developing new synthetic methods. For instance, a study explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing good yields, high selectivity, low catalyst loading, and faster reaction times, with structures confirmed by nOe studies and X-ray crystallography (Reddy et al., 2012).

Antimicrobial and Anticancer Potential

Research has also delved into the biological activities of compounds with similar structures, evaluating their potential as antimicrobial and anticancer agents. One study synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested their anticancer activity, finding potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Additionally, novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetamide have been characterized and shown to possess antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S/c22-17(10-21-14-4-1-2-5-15(14)26-18(21)23)20-12-19(24,13-7-9-27-11-13)16-6-3-8-25-16/h1-9,11,24H,10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCBVUJMHFGTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

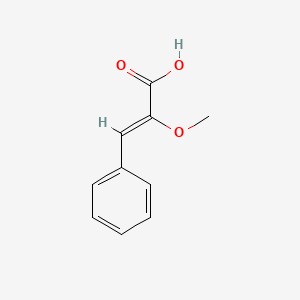

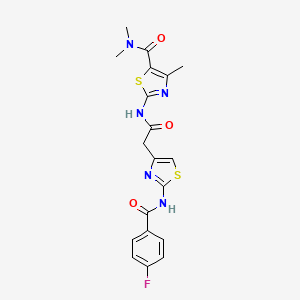

![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)

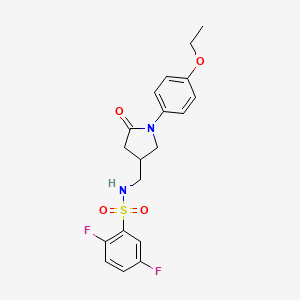

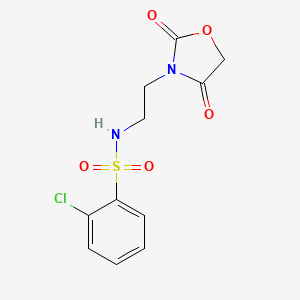

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)

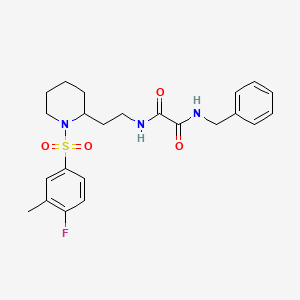

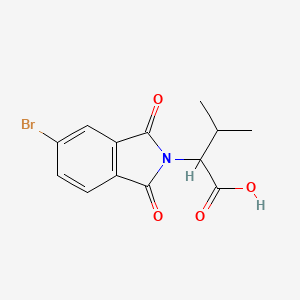

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)